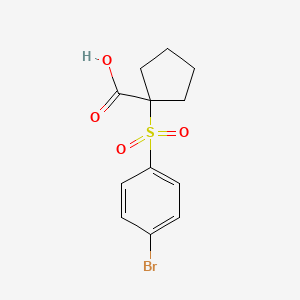
1-(4-bromophenyl)sulfonylcyclopentane-1-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-bromophenyl)sulfonylcyclopentane-1-carboxylic Acid” is likely to be an organic compound containing a cyclopentane ring, a carboxylic acid group, a sulfonyl group, and a bromophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the cyclopentane ring. The bromophenyl group would likely contribute significant steric hindrance, potentially influencing the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The bromophenyl group could undergo electrophilic aromatic substitution reactions . The carboxylic acid group could participate in acid-base reactions, and the sulfonyl group could potentially undergo a variety of reactions depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents . The compound is likely to be a solid at room temperature .Aplicaciones Científicas De Investigación
Sulfonated Microporous Organic-Inorganic Hybrids as Strong Bronsted Acids
Research has highlighted the synthesis and applications of sulfonated microporous organic-inorganic hybrids, which show promise in separations, ion exchange, and catalysis due to their high surface areas and strong Bronsted acidity, akin to that of 100% H2SO4. These materials facilitate condensation and cracking reactions under mild conditions, indicating their potential in chemical processing and environmental applications (Wang, Heising, & Clearfield, 2003).
Novel Macrocyclic Arylene Ether Sulfone Synthesis
A study described the synthesis of a novel macrocyclic arylene ether sulfone bearing two carboxylic groups, showcasing its application in creating polyamides with enhanced properties. This research contributes to the development of advanced materials with potential uses in engineering and biotechnology (Rodewald & Ritter, 1997).
Lanthanide-Potassium Biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate Frameworks for Gas Sorption and Luminescent Sensing
This research introduced lanthanide-organic frameworks with notable gas sorption properties, proton conductivity, and luminescent sensing of metal ions, emphasizing their utility in environmental monitoring, gas storage, and sensor technologies (Zhou et al., 2016).
Bromophenol Derivatives from Red Algae
A study isolated and characterized bromophenol derivatives from the red alga Rhodomela confervoides, with implications for understanding marine biochemistry and potential applications in pharmaceuticals and materials science (Zhao et al., 2004).
Bromoethylsulfonium Salt in Heterocyclic Compound Synthesis
Research on bromoethylsulfonium salt explored its effectiveness as an annulation agent for synthesizing heterocyclic compounds like morpholines and benzoxazepines, highlighting its utility in pharmaceutical synthesis and organic chemistry (Yar, McGarrigle, & Aggarwal, 2009).
Synthesis and Catalytic Applications of Novel Nano Organo Solid Acids
A study introduced novel nano organocatalysts with urea moiety for the synthesis of various organic compounds under mild and green conditions, underscoring their potential in sustainable chemistry and industrial applications (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
1-(4-bromophenyl)sulfonylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4S/c13-9-3-5-10(6-4-9)18(16,17)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBTVYZKUNBNBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzenesulfonyl)cyclopentane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

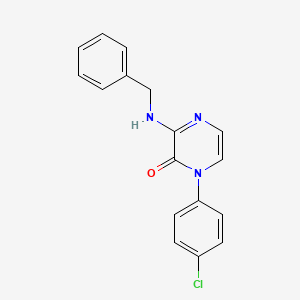

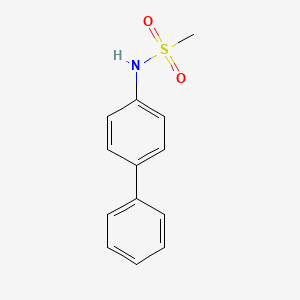


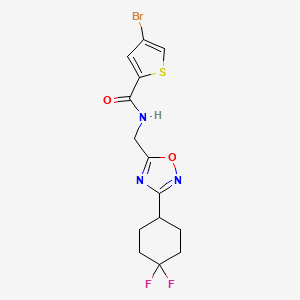
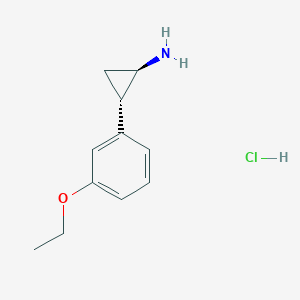
![N-(2,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2894073.png)
![4-pyridin-2-yl-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2894074.png)
![ethyl 2-(4-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2894076.png)
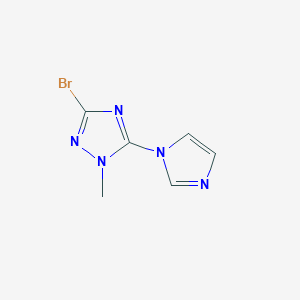
![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2894079.png)
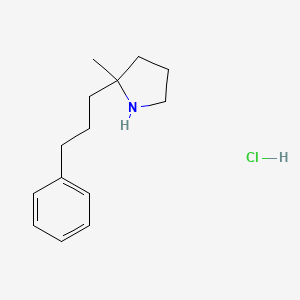
![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2894082.png)